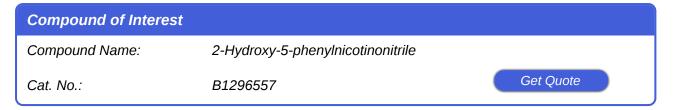


Spectroscopic and Synthetic Profile of 2-Hydroxy-5-phenylnicotinonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for **2-Hydroxy-5-phenylnicotinonitrile** (CAS 35982-93-5). Due to the limited availability of a complete, unified experimental dataset in publicly accessible literature, this document consolidates expected spectroscopic characteristics based on analogous compounds and established principles of organic spectroscopy. Detailed experimental protocols for spectroscopic characterization and a proposed synthetic workflow are also presented.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Hydroxy-5-phenylnicotinonitrile**. These values are derived from analyses of structurally similar compounds and general principles of NMR and IR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.2	d	1H	H4
~7.6	d	1H	Н6
~7.5-7.3	m	5H	Phenyl-H
~5.5	br s	1H	ОН

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~160	C2
~145	C6
~138	C4
~135	Phenyl-C (quaternary)
~129	Phenyl-CH
~128	Phenyl-CH
~127	Phenyl-CH
~125	C5
~117	CN
~115	C3

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)



Wavenumber (cm⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~2220	Strong	C≡N stretch
~1620	Strong	C=C stretch (pyridine ring)
~1580	Medium	C=C stretch (phenyl ring)
~1480	Medium	C-C stretch (pyridine ring)
~1250	Strong	C-O stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
196	100	[M]+
168	~40	[M-CO]+
167	~80	[M-HCN]+
140	~30	[M-CO-HCN]+
77	~50	[C ₆ H ₅]+

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **2-Hydroxy-5-phenylnicotinonitrile**.

Synthesis Protocol: Gewald Reaction

A plausible and efficient method for the synthesis of **2-Hydroxy-5-phenylnicotinonitrile** is the Gewald reaction. This multi-component reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Materials:

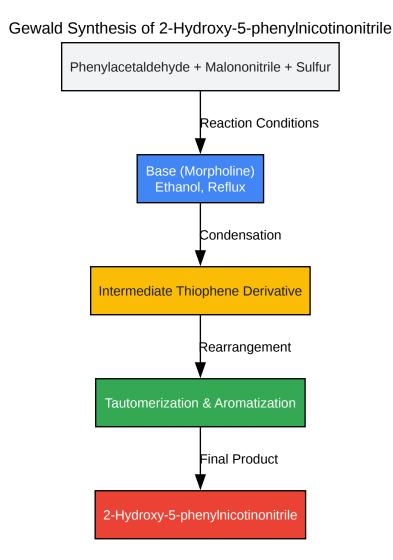


- Phenylacetaldehyde
- Malononitrile
- Elemental Sulfur
- Morpholine (or other suitable base)
- Ethanol (or other suitable solvent)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Brine
- · Anhydrous sodium sulfate

Procedure:

- A mixture of phenylacetaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) is dissolved in ethanol.
- Morpholine (0.5 eq) is added dropwise to the stirred solution at room temperature.
- The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is taken up in ethyl acetate and washed with dilute hydrochloric acid, water, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford 2-Hydroxy-5phenylnicotinonitrile.





Click to download full resolution via product page

Caption: Proposed Gewald reaction pathway for the synthesis.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

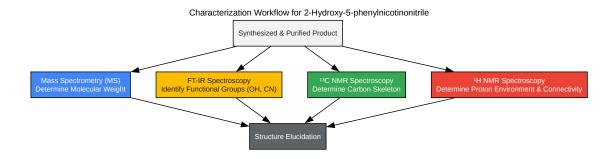


Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be obtained using a potassium bromide (KBr) pellet method on a suitable FT-IR spectrometer, with spectra recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired on a mass spectrometer with an electron ionization (EI) source.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized **2-Hydroxy-5-phenylnicotinonitrile**.



Click to download full resolution via product page

Caption: Logical workflow for structural elucidation.

• To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Hydroxy-5-phenylnicotinonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296557#spectroscopic-data-of-2-hydroxy-5-phenylnicotinonitrile]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com